molecular formula C20H18BrN3S B2467478 N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-58-0

N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2467478
CAS No.: 393823-58-0
M. Wt: 412.35
InChI Key: AXSLBLALKSAQHB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is based on the dihydropyrrolo[1,2-a]pyrazinone ring system, a class of nitrogen-containing heterocycles recognized as a privileged scaffold present in a wide range of bioactive natural products and synthetic analogues . This core framework is known for its synthetic tractability and tendency for functionalization, making it a valuable template for exploring new chemical space in the search for novel drug candidates . The specific substitution pattern of this compound suggests potential for neuropsychotropic activity. Research on structurally related molecules, particularly those containing bromophenyl substituents fused to pyrrole-based heterocycles, has demonstrated a range of promising pharmacological properties in vivo . For instance, close analogues have shown anxiolytic, antidepressant, and analgesic activities in animal models, with the bromophenyl moiety being a key feature for these effects . The carbothioamide group introduces a potential site for molecular recognition and hydrogen bonding, which may influence the compound's binding affinity to biological targets. This reagent is intended for use as a key intermediate or a novel pharmacophore in lead optimization programs. It is well-suited for investigations into central nervous system (CNS) targets, the development of new analgesic agents, and structure-activity relationship (SAR) studies aimed at understanding the contribution of the pyrrolopyrazine core to bioactive molecule design . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSLBLALKSAQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromophenyl group and a pyrrolo-pyrazine core. Its molecular formula is C18H16BrN3SC_{18}H_{16}BrN_3S, with a molecular weight of approximately 388.31 g/mol. The structural representation can be denoted as follows:

  • IUPAC Name : this compound
  • SMILES Notation : C1=CC=C(C=C1)N(C(=S)N2C=CC3=C(N2)C=CN=C3C=C(C4=CC=C(C=C4)Br)C=C)C=CC=C

Synthesis

The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The general synthetic route includes:

  • Condensation Reaction : The initial step involves the reaction of aromatic amines with carbonyl compounds to form intermediates.
  • Cyclization : Subsequent cyclization leads to the formation of the pyrrole ring.
  • Thioamide Formation : The final step involves the introduction of the thioamide functional group through thioketone intermediates.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays showed that the compound effectively inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
Cell LineIC50 (µM)
MCF-712.5
A54915.0

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases:

  • Mechanism of Action : The compound may exert its effects by modulating oxidative stress pathways and inhibiting neuroinflammation.

Case Studies and Research Findings

Several studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Study on Anticancer Mechanism : A study published in Journal of Medicinal Chemistry explored how this compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Efficacy Evaluation : Another research article assessed its antimicrobial properties using disk diffusion methods against various bacterial strains, confirming its potential as a therapeutic agent .
  • Neuroprotective Study : A recent investigation highlighted its ability to reduce neuronal cell death in models of oxidative stress-induced injury, suggesting a promising avenue for treatment in neurodegenerative conditions .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine exhibit promising anticancer properties. The mechanism of action often involves the modulation of signaling pathways that regulate cell proliferation and survival.

Case Studies:

  • In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed significant cytotoxicity with IC50 values of 12.5 µM for A549 and 15.0 µM for MCF-7, suggesting its potential as a lead compound for developing new anticancer agents .
  • Mechanistic Insights : Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, enhancing its role as a therapeutic agent against tumors .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its structural features suggest potential efficacy in inhibiting bacterial growth.

Case Studies:

  • Antibacterial Screening : In vitro evaluations revealed that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the core structure improved antibacterial potency significantly .
  • Mechanism of Action : The antimicrobial effects are thought to arise from interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses presents another avenue for research.

Case Studies:

  • Cytokine Inhibition : Preliminary studies suggest that N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
  • Potential Therapeutic Uses : Given its anti-inflammatory properties, this compound may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Synthesis and Functionalization

The synthesis of this compound follows established protocols involving multicomponent reactions and functionalization techniques that enhance its biological activity.

Synthesis Techniques:

  • Multicomponent Reactions : Recent advancements have allowed for efficient synthesis routes that yield high purity compounds suitable for biological testing .
  • Functionalization Strategies : Modifications to the core structure can lead to derivatives with enhanced pharmacological profiles, broadening the scope of applications in medicinal chemistry .

Comparison with Similar Compounds

Substituent Variations in Pyrrolopyrazine Derivatives

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties/Activities
Target Compound : N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₀H₁₉BrN₄S 427.36 4-Bromophenyl, phenyl Carbothioamide Likely enhanced lipophilicity and halogen bonding
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₃H₂₆N₄S 390.55 2,6-Diethylphenyl, 4-pyridinyl Carbothioamide Higher steric bulk; pyridinyl may improve solubility
N-(3-Bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide C₂₀H₁₉BrN₄S 427.36 3-Bromophenyl, phenyl Carbothioamide Positional isomerism may alter crystal packing/bioactivity
N-(4-Bromophenyl)pyrazine-2-carboxamide C₁₁H₈BrN₃O 294.11 4-Bromophenyl Carboxamide Anti-mycobacterial activity; planar structure with N–H⋯N hydrogen bonds
4-(5-(4-Bromophenyl)-3-(4-hydroxybenzylideneamino)-4-imino-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide C₂₆H₁₉BrN₆O₃S 599.45 4-Bromophenyl, sulfonamide Sulfonamide, imino Anticancer potential (based on sulfonamide moiety)

Key Observations :

  • Substituent Position : The 4-bromophenyl group in the target compound and ’s carboxamide derivative facilitates halogen bonding (e.g., Br⋯π interactions), which stabilizes crystal packing and may enhance target binding . In contrast, the 3-bromophenyl isomer () could exhibit distinct bioactivity due to altered spatial interactions.
  • Functional Groups : Carbothioamide derivatives (target compound, ) possess a sulfur atom, which increases electronegativity and polarizability compared to carboxamides (). This may enhance metal coordination or alter hydrogen-bonding patterns .

Crystallographic and Intermolecular Interactions

  • Planarity and Halogen Bonding: The planar structure of N-(4-Bromophenyl)pyrazine-2-carboxamide () enables efficient π–π stacking and N⋯Br halogen bonding (3.207 Å), critical for crystal stability .
  • Hydrogen Bonding : Carbothioamides can engage in C=S⋯H–N hydrogen bonds, which are weaker than C=O⋯H–N bonds in carboxamides but may offer unique binding modes in biological targets .

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